N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine
Description
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine is a polycyclic aromatic compound featuring a dibenzofuran core substituted with a phenyl group bearing a naphthalen-1-yl moiety. This structure is designed to enhance π-conjugation and steric bulk, making it relevant for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) as an emitter or charge-transport material . Its synthesis likely involves Suzuki-Miyaura coupling or Buchwald-Hartwig amination, analogous to methods described for related compounds .
Properties
Molecular Formula |
C28H19NO |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)dibenzofuran-3-amine |
InChI |
InChI=1S/C28H19NO/c1-2-8-23-19(6-1)7-5-10-24(23)20-12-14-21(15-13-20)29-22-16-17-26-25-9-3-4-11-27(25)30-28(26)18-22/h1-18,29H |
InChI Key |
DIEGNQAXGUGDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
Preparation Methods
Amination and Coupling via Buchwald–Hartwig Reaction
One of the most widely used methods for synthesizing N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine involves palladium-catalyzed Buchwald–Hartwig amination. This method couples a dibenzo[b,d]furan derivative bearing a suitable leaving group (e.g., bromide) at the 3-position with an aniline substituted at the para-position with a naphthalen-1-yl group.
| Reagent/Condition | Details |
|---|---|
| Catalyst | Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium) |
| Ligand | Tri-tert-butylphosphine |
| Base | Sodium tert-butoxide |
| Solvent | Anhydrous toluene |
| Temperature | Reflux at ~110 °C |
| Reaction Time | ~6 hours |
Procedure Summary:
- The dibenzo[b,d]furan-3-bromide is combined with N-(4-(naphthalen-1-yl)phenyl)aniline, Pd catalyst, ligand, and base in toluene under nitrogen atmosphere.
- The mixture is refluxed for several hours to facilitate C–N bond formation.
- After completion, the reaction mixture is extracted with chloroform and water.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The crude product is purified by silica gel column chromatography (chloroform/hexane mixture) to yield the target amine in moderate to good yield (~54%).
Amine Intermediate Preparation
The aniline intermediate, N-(4-(naphthalen-1-yl)phenyl)amine, can be synthesized via reductive amination or nucleophilic aromatic substitution depending on the starting materials.
Alternative Photochemical and Sandmeyer Reactions for Intermediate Formation
Some synthetic protocols involve photochemical intramolecular amination or Sandmeyer reactions to prepare biaryl amine intermediates, which can then be further functionalized to yield the desired product.
- Sandmeyer reaction involves diazotization of an amine followed by substitution to introduce functional groups.
- Photochemical methods can facilitate intramolecular amination under inert atmosphere and anhydrous conditions.
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate or chloroform/hexane solvent systems.
- Characterization includes NMR (1H and 13C), HRMS, and elemental analysis to confirm structure and purity.
Data Table: Summary of Key Synthetic Steps and Yields
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Key Structural and Physical Properties
Key Observations :
Optoelectronic Performance in OLEDs
Table 2: Device Performance Metrics of Dibenzo[b,d]furan Derivatives
Analysis :
- DBF-BP, a structurally complex analog, achieves high external quantum efficiency (EQE >20%) and meets industrial benchmarks for blue emitters (CIE y <0.15) .
- The target compound’s naphthalenyl group may enhance charge transfer and reduce efficiency roll-off compared to smaller substituents like isopropyl .
Thermal and Stability Properties
- Dibenzo[b,d]furan-3-amine : Melting point = 111.27°C; predicted boiling point ≈369.1°C .
- N-(4-isopropylphenyl) analog : Purchased commercially, indicating stability under storage (room temperature, inert atmosphere) .
- Naphthalenyl derivative : Expected higher decomposition temperature due to extended π-system, though experimental data is lacking.
Biological Activity
N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine is an organic compound with significant potential in medicinal chemistry and organic electronics. Its unique molecular structure, characterized by a dibenzo[b,d]furan core substituted with naphthalenyl and phenyl groups, suggests diverse biological activities and applications.
Molecular Characteristics
- Molecular Formula : C28H19NO
- Molecular Weight : 385.5 g/mol
This compound's structure enhances its interactions with biological targets, making it a candidate for therapeutic applications. The presence of the dibenzo[b,d]furan moiety is particularly noteworthy due to its known bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies have indicated that similar dibenzo[b,d]furan derivatives possess antitumor properties. For instance, hybrid compounds combining dibenzo[b,d]furan with imidazole have shown cytotoxic effects against various human tumor cell lines, suggesting that this compound may exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest .
- Molecular Interactions : The compound's structure allows it to interact with proteins or enzymes, potentially leading to new therapeutic applications. Ongoing research is focused on elucidating these interactions and their implications for drug development .
- Organic Electronics : Beyond biological applications, this compound is also explored in organic electronics. It has been noted for its role in enhancing the performance of organic light-emitting diodes (OLEDs) by preventing electron-hole recombination, which is critical for device efficiency .
Case Study 1: Antitumor Efficacy
A study evaluated a series of dibenzo[b,d]furan derivatives against human tumor cell lines. The results indicated that specific substitutions on the dibenzo[b,d]furan core significantly modulated cytotoxic activity. For example, compounds with naphthyl substitutions demonstrated enhanced potency against breast carcinoma cells (MCF-7) . This suggests that this compound may similarly exhibit selective antitumor activity.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of dibenzo[b,d]furan derivatives highlighted that modifications at specific positions can lead to increased biological activity. For instance, compounds with additional aromatic rings or functional groups showed improved interaction with biological targets, enhancing their therapeutic potential . This insight could guide future modifications of this compound for optimized efficacy.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C28H19NO | 385.5 g/mol |
| Dibenzofuran | C12H8O | 184.20 g/mol |
| Dibenzo[b,d]thiophene | C12H8S | 200.25 g/mol |
| N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine | C22H15NO | 309.36 g/mol |
This table illustrates the structural diversity among related compounds, emphasizing the unique characteristics of this compound that may contribute to its distinct biological activities.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine, and how can reductive amination be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmospheres. For example, similar aryl-amine derivatives (e.g., N-benzylnaphthalen-1-amine) were synthesized by reacting aldehydes with amines at 25°C for 10 hours, achieving high yields (84–98%) . Key parameters include catalyst loading (1.1 wt% Pd/NiO), solvent-free conditions, and purification via filtration. Optimization may involve adjusting reaction time, hydrogen pressure, and stoichiometric ratios of precursors.
Q. How can the structural integrity of the compound be confirmed using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NMR at 400 MHz in CDCl) is critical for verifying chemical shifts corresponding to aromatic protons, naphthalene, and dibenzofuran moieties. Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns. Cross-referencing with computational data (e.g., InChI keys, PubChem entries) ensures accuracy. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide were validated via , NMR, and UV spectra .
Q. What safety protocols are essential when handling this compound during synthesis?
- Methodological Answer : Conduct a hazard analysis (e.g., Ames testing for mutagenicity) and implement risk mitigation strategies. Use personal protective equipment (PPE) and fume hoods, especially if intermediates exhibit thermal instability or mutagenic potential (e.g., anomeric amide derivatives). Protocols should align with guidelines from Prudent Practices in the Laboratory and ACS hazard assessments .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) combined with experimental feedback loops can identify energetically favorable pathways. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) uses computational tools to predict optimal reaction conditions (e.g., solvent polarity, temperature) and minimize trial-and-error approaches . Density Functional Theory (DFT) may also model transition states to rationalize regioselectivity.
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer : Employ orthogonal analytical techniques:
- NMR vs. MS : Cross-validate molecular ion peaks with isotopic patterns.
- HPLC vs. TLC : Compare retention factors with polarity trends.
- XRD : Resolve ambiguities in stereochemistry via single-crystal diffraction. For example, discrepancies in benzoxadiazole derivatives were addressed using combined NMR and X-ray data .
Q. How can reaction by-products be minimized in large-scale syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., catalyst loading, temperature gradients). For Pd-catalyzed reactions, optimize hydrogen flow rates to prevent over-reduction. Solvent selection (e.g., dichloromethane for polar intermediates) and stepwise quenching (e.g., sodium carbonate for acidic by-products) are critical .
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of amide bonds) can be modeled using Arrhenius equations. For analogues like furan-triazole hybrids, stability was linked to electron-withdrawing substituents on aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

